Product packaging for (2-Methyl-2-nitrosopropyl)benzene(Cat. No.:CAS No. 52497-67-3)

(2-Methyl-2-nitrosopropyl)benzene

Cat. No.: B13414779
CAS No.: 52497-67-3
M. Wt: 163.22 g/mol
InChI Key: XXPQZJCYUTVUCA-UHFFFAOYSA-N
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Description

(2-Methyl-2-nitrosopropyl)benzene is a nitroso compound developed for use as a spin trap in experimental research. Its primary mechanism of action involves reacting with short-lived, unstable free radicals to form stable, longer-lived nitroxide radical adducts. These persistent radical adducts can then be detected and characterized using Electron Spin Resonance (ESR) spectroscopy, allowing researchers to identify and study reactive radical species that are otherwise difficult to observe directly. This compound is structurally analogous to the well-established spin trap 2-Methyl-2-nitrosopropane (MNP), which is known to be particularly effective for trapping carbon-centered radicals . Similar to MNP, this compound is expected to exist in an equilibrium between its blue-colored monomeric form and a colorless dimeric solid in solution, a characteristic of many aliphatic nitroso compounds . The compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B13414779 (2-Methyl-2-nitrosopropyl)benzene CAS No. 52497-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52497-67-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2-methyl-2-nitrosopropyl)benzene

InChI

InChI=1S/C10H13NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XXPQZJCYUTVUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N=O

Origin of Product

United States

Ii. Synthetic Methodologies for 2 Methyl 2 Nitrosopropyl Benzene and Analogous C Nitroso Systems

Oxidative Approaches to C-Nitroso Compound Formation

Oxidative methods are a cornerstone in the synthesis of C-nitroso compounds, typically starting from precursors with nitrogen in a lower oxidation state, such as hydroxylamines and primary amines.

The controlled oxidation of N-alkyl and N-aryl hydroxylamines is a frequently employed and effective method for producing nitroso compounds. acs.orgaquigenbio.com This pathway is often preferred because it can be more selective than the direct oxidation of amines. A wide array of oxidizing agents has been utilized for this transformation. For the synthesis of 2-methyl-2-nitrosopropane (B1203614), an analog of (2-Methyl-2-nitrosopropyl)benzene, its precursor N-tert-butylhydroxylamine is oxidized. orgsyn.org

A variety of reagents can be employed for this oxidation, each with specific advantages. Sodium hypobromite, prepared in situ from bromine and sodium hydroxide, is one such reagent. orgsyn.org Historically, ferric chloride (FeCl₃) has been used, though it can present challenges in product isolation, as some aryl nitroso compounds may form hydrates that are difficult to dehydrate. tandfonline.com To circumvent these issues, alternative reagents have been developed. Pyridinium chlorochromate (PCC) in a solvent like tetrahydrofuran (THF) has been reported as a clean and effective reagent for preparing aryl C-nitroso compounds on a laboratory scale, preventing over-oxidation to the nitro state. tandfonline.com Other successful oxidants include periodates and periodic acid. nih.gov

Table 1: Selected Oxidizing Agents for the Conversion of Hydroxylamines to Nitroso Compounds

Oxidizing AgentSubstrate ExampleProduct ExampleReference
Sodium HypobromiteN-tert-butylhydroxylamine2-Methyl-2-nitrosopropane orgsyn.org
Ferric Chloride (FeCl₃)Aryl HydroxylaminesAryl Nitroso Compounds tandfonline.com
Pyridinium Chlorochromate (PCC)Aryl HydroxylaminesAryl Nitroso Compounds tandfonline.com
Sodium or Potassium DichromateN-alkylhydroxylamines2-Methyl-2-nitrosobutane nih.gov
Periodic AcidN-methylhydroxylamineNitrosomethane nih.gov

The direct oxidation of primary amines to C-nitroso compounds is a more direct route but can be challenging to control, often resulting in lower yields or a mixture of products. wikipedia.org For aliphatic amines where the amino group is attached to a primary or secondary carbon, oxidation of the intermediate hydroxylamine often leads to oximes instead of nitroso compounds. google.com However, for tertiary amines like tert-butylamine, the synthesis of the corresponding nitrosoalkane, 2-methyl-2-nitrosopropane, is well-documented.

A common synthetic sequence involves an "oscillatory redox" approach where the amine is first oxidized to the nitro compound, which is then reduced to the hydroxylamine, and finally oxidized to the target nitroso compound. wikipedia.org For instance, tert-butylamine can be oxidized with potassium permanganate (B83412) to yield 2-methyl-2-nitropropane (B1294617). orgsyn.orglookchem.com Other oxidizing agents have been used for the direct conversion of tert-butylamine, including m-chloroperoxybenzoic acid, a reaction that can be performed without a solvent by passing the amine vapor over the solid oxidant. rsc.org

Table 2: Oxidative Methods Starting from Primary Amines

Reagent(s)SubstrateIntermediate/ProductReference
Potassium Permanganate (KMnO₄)tert-Butylamine2-Methyl-2-nitropropane orgsyn.orglookchem.com
m-Chloroperoxybenzoic acidtert-Butylamine2-Methyl-2-nitrosopropane rsc.org
Oxygen Difluoride (OF₂)tert-Butylamine2-Methyl-2-nitrosopropane acs.org
Hydrogen Peroxide with CatalystAnilineNitrosobenzene nih.gov

Reductive Pathways in Nitroso Compound Synthesis

Reductive methods provide an alternative synthetic avenue, typically starting from nitro compounds, which are often readily available.

The synthesis of nitroso compounds via the reduction of their corresponding nitro precursors is a common strategy. However, it can be difficult to halt the reduction at the nitroso oxidation state, as the reaction can easily proceed to form hydroxylamines or primary amines. tandfonline.comat.ua To address this, the reduction is often carried out to the hydroxylamine stage, followed by a controlled re-oxidation to the desired nitroso product. tandfonline.com

Nevertheless, methods for the direct reduction of nitro compounds to nitroso compounds exist. For the analog 2-methyl-2-nitrosopropane, its precursor 2-methyl-2-nitropropane has been successfully reduced using methods such as electrolytic reduction or reduction with zinc dust. orgsyn.org Milder reducing agents are generally required to selectively achieve the partial reduction from a nitro to a nitroso group. aquigenbio.com A widely used laboratory procedure involves the reduction of 2-methyl-2-nitropropane with aluminum amalgam in a solvent like diethyl ether to first produce N-tert-butylhydroxylamine, which is then oxidized in a subsequent step. orgsyn.orglookchem.com

Table 3: Reductive Approaches for Nitroso Compound Synthesis

Reagent(s)SubstrateProduct/IntermediateReference
Zinc Dust2-Methyl-2-nitropropane2-Methyl-2-nitrosopropane orgsyn.org
Electrolytic Reduction2-Methyl-2-nitropropane2-Methyl-2-nitrosopropane orgsyn.org
Aluminum Amalgam2-Methyl-2-nitropropaneN-tert-Butylhydroxylamine orgsyn.orglookchem.com
Zinc / Ammonium ChlorideNitrobenzene (B124822)Phenylhydroxylamine at.ua

Direct Nitrosation Strategies

Direct nitrosation involves the replacement of a hydrogen atom on a carbon with a nitroso group. This approach is highly dependent on the nature of the substrate.

The direct nitrosation of aliphatic compounds requires the presence of adjacent electron-withdrawing groups to activate the C-H bond. nih.govacs.org Suitable activating groups include carbonyl, alkoxycarbonyl, nitro, cyano, and aryl moieties. nih.govacs.org For preparative success, it is crucial that the target carbon is tertiary (3°), as nitrosation at primary (1°) or secondary (2°) carbons frequently leads to rearrangement, yielding the isomeric oximes. nih.govacs.org

The nitrosating agent is typically an alkyl nitrite (B80452), such as pentyl nitrite, used in the presence of an acid catalyst like hydrogen chloride (HCl) or acetyl chloride. nih.govacs.org This method has been applied to the nitrosation of ketones. acs.org While direct nitrosation of simple alkanes is not generally feasible, this method is effective for substrates with sufficient C-H acidity.

Addition of Nitrosyl Halides to Alkenes

The addition of nitrosyl halides, most commonly nitrosyl chloride (NOCl), to carbon-carbon double bonds is a well-established and versatile method for synthesizing α-halo C-nitroso compounds. nih.govacs.org This reaction, often termed nitrosochlorination, provides direct access to bifunctional molecules that serve as valuable intermediates in organic synthesis. arkat-usa.org

The reaction proceeds via an electrophilic addition mechanism. Nitrosyl chloride, a strong electrophile, reacts with the electron-rich alkene. wikipedia.orgvedantu.com The addition typically follows the Markovnikov rule, where the electrophilic nitroso group attaches to the carbon atom of the double bond that bears more hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.org The halide ion then acts as a nucleophile, attacking the carbocation to yield the final α-halo nitroso product.

The stereochemistry of the addition is dependent on the structure of the alkene and the reaction conditions. stackexchange.com While anti-addition is commonly observed, syn-addition can also occur, for instance, in reactions involving certain cycloalkenyltrimethylsilanes. arkat-usa.orgstackexchange.com The resulting α-chloro nitroso compounds are often isolated as stable, colorless dimers, which can dissociate into the monomeric blue or green nitroso compounds in solution. arkat-usa.orgat.ua If the carbon atom adjacent to the nitroso group bears a hydrogen, the monomer can tautomerize to the more stable α-chloro oxime, a process that is often irreversible. arkat-usa.org

AlkeneNitrosyl HalideSolventProductYield (%)
PropeneNOCl-1-Chloro-2-nitrosopropane-
CyclohexeneNOClCH₂Cl₂ or CHCl₃trans-1-Chloro-2-nitrosocyclohexane (dimer)High
StyreneNOCl-1-Chloro-2-nitroso-1-phenylethane-
2-MethylpropeneNOCl-1-Chloro-2-methyl-2-nitrosopropaneHigh
NorborneneNOCl-exo-cis-2-Chloro-3-nitrosonorbornane-

Photochemical Routes to C-Nitroso Compounds

Photochemical methods offer unique pathways for the synthesis of C-nitroso compounds, often enabling reactions that are not feasible under thermal conditions. aquigenbio.com These routes utilize light energy to generate highly reactive intermediates, such as radicals, which can then be converted into the target nitroso products.

A prominent example of a photochemical route is the Barton reaction , also known as the Barton nitrite ester reaction. wikipedia.org This powerful transformation allows for the functionalization of otherwise unreactive C-H bonds. alfa-chemistry.com The reaction involves the photolysis of an alkyl nitrite, which initiates the homolytic cleavage of the O–N bond to produce an alkoxy radical and a nitrosyl radical (•NO). chemistnotes.com In a key step, the alkoxy radical undergoes an intramolecular 1,5-hydrogen abstraction from a delta (δ) carbon, a process favored by a sterically accessible, six-membered ring transition state. wikipedia.orgchemistnotes.com This generates a carbon-centered radical, which subsequently recombines with the nitrosyl radical to form a δ-nitroso alcohol. wikipedia.org The nitroso product is often unstable and tautomerizes to the corresponding oxime, which is typically the isolated product. chemistnotes.com The Barton reaction has been widely applied in the synthesis of complex natural products, such as steroids. wikipedia.org

Other photochemical strategies include the irradiation of nitroalkanes and the rearrangement of certain aromatic nitro compounds. For example, the photolysis of nitroethane in cyclohexane has been shown to produce the trans-dimer of nitrosocyclohexane. nih.govacs.org More recently, continuous flow photochemistry has been employed for the synthesis of nitrosoarenes through the rearrangement of o-nitrophenylimines, demonstrating a robust and scalable method. nih.gov

Starting MaterialReaction TypeKey ConditionsProduct TypeRef.
Alkyl NitriteBarton ReactionUV light (e.g., high-pressure mercury lamp)δ-Nitroso Alcohol / Oxime wikipedia.orgchemistnotes.com
Corticosterone acetate nitriteBarton ReactionIrradiation, inert atmosphereAldosterone acetate (via oxime) wikipedia.org
Nitroalkane (e.g., Nitroethane)PhotolysisUV light (254 nm), degassed cyclohexaneNitrosoalkane (e.g., Nitrosocyclohexane) nih.govacs.org
o-NitrophenyliminePhotochemical Rearrangement365 nm LED, trifluoroethanol, flow reactorNitrosoarene nih.gov

Regioselective Functionalization of Benzene (B151609) Derivatives as Precursors

The synthesis of specifically substituted C-nitroso compounds often begins with the careful construction of a precursor molecule. When an aromatic ring is part of the target structure, as in this compound, the regioselective functionalization of benzene derivatives is a critical step. Electrophilic Aromatic Substitution (EAS) is the cornerstone of these synthetic strategies, allowing for the introduction of various functional groups onto the benzene ring in a controlled manner. libretexts.orgchemistrysteps.com

The outcome of an EAS reaction on a substituted benzene ring is governed by the directing effect of the substituent already present. Substituents are broadly classified based on their influence on the reaction rate and the position (regiochemistry) of the incoming electrophile. libretexts.org

Activating, Ortho, Para-Directing Groups: These groups donate electron density to the ring, making it more nucleophilic and accelerating the rate of substitution compared to benzene. They direct incoming electrophiles to the positions ortho and para to themselves. Examples include alkyl (–R), hydroxyl (–OH), alkoxy (–OR), and amino (–NH₂) groups. youtube.com

Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring, making it less reactive towards electrophiles. They direct incoming substituents primarily to the meta position. This category includes nitro (–NO₂), cyano (–CN), carbonyl (–C=O), and sulfonic acid (–SO₃H) groups. chemistrysteps.comyoutube.com

Deactivating, Ortho, Para-Directing Groups: Halogens (–F, –Cl, –Br, –I) are a unique class. They are deactivating due to their inductive electron withdrawal but direct incoming groups to the ortho and para positions because of resonance-based electron donation. libretexts.org

This regioselectivity arises from the relative stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction. libretexts.org By choosing the appropriate sequence of reactions, chemists can synthesize polysubstituted benzene precursors with a precise arrangement of functional groups, which are then elaborated to form the final target molecule. libretexts.org

Substituent on BenzeneGroup TypeDirecting EffectExample Reaction Product (Nitration)
-CH₃ (Toluene)Activatingortho, para2-Nitrotoluene & 4-Nitrotoluene
-OH (Phenol)Activatingortho, para2-Nitrophenol & 4-Nitrophenol
-Cl (Chlorobenzene)Deactivatingortho, para1-Chloro-2-nitrobenzene & 1-Chloro-4-nitrobenzene
-CHO (Benzaldehyde)Deactivatingmeta3-Nitrobenzaldehyde
-NO₂ (Nitrobenzene)Deactivatingmeta1,3-Dinitrobenzene

Iii. Advanced Spectroscopic Characterization and Analytical Techniques

Electron Spin Resonance (ESR) / Electron Paramagnetic Resonance (EPR) Spectroscopy

ESR/EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. For a compound like (2-Methyl-2-nitrosopropyl)benzene, its primary utility in this context would be as a spin-trapping agent.

Spin trapping is a technique where a short-lived, highly reactive radical reacts with a spin trap molecule to form a more stable, persistent radical adduct. This resulting nitroxide radical is then readily detectable by ESR spectroscopy. This compound, with its nitroso group, is structurally suited for this purpose. The nitroso group can effectively scavenge transient radicals, leading to the formation of a stable nitroxide radical. While one commercial supplier notes its potential as a spin-trapping agent, specific research articles demonstrating this application and the types of radicals it can trap are not prevalent in public databases.

The ESR spectrum of a nitroxide radical adduct provides a wealth of information about the trapped radical. The spectrum's characteristics, such as the g-value and hyperfine coupling constants, are unique to the specific adduct formed. Analysis of these parameters allows for the identification of the original transient radical. For adducts formed from this compound, one would expect to observe hyperfine coupling from the nitrogen nucleus of the nitroso group and from the magnetic nuclei of the trapped radical. However, no specific ESR spectra for radical adducts of this compound have been found in the performed searches.

Hyperfine coupling constants (hfcs) are a key piece of information derived from an ESR spectrum. They describe the interaction between the unpaired electron and nearby magnetic nuclei. For a nitroxide adduct of this compound, the primary hyperfine splitting would arise from the ¹⁴N nucleus of the nitroso group. Further splittings would be observed if the trapped radical contains magnetic nuclei (e.g., ¹H, ¹³C, ³¹P). These hfcs are highly sensitive to the structure and electronic environment of the radical adduct.

Table 1: Hypothetical Hyperfine Coupling Constants for a Radical Adduct of this compound

Trapped RadicalNucleusHyperfine Coupling Constant (Gauss)
Alkyl Radical (e.g., •CH₃)¹⁴NData not available
¹H (from •CH₃)Data not available
Phenyl Radical (e.g., •C₆H₅)¹⁴NData not available
¹H (from •C₆H₅)Data not available

This table is for illustrative purposes only. No experimental or calculated hyperfine coupling constants for radical adducts of this compound were found in the conducted searches.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Time-Resolved Infrared (TRIR) spectroscopy, provides information about the functional groups and molecular structure of a compound, as well as the kinetics of its reactions.

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the key vibrational mode of interest would be the N=O stretching frequency of the nitroso group. This typically appears in the region of 1500-1600 cm⁻¹. The presence of the benzene (B151609) ring would also give rise to characteristic absorptions for C-H and C=C stretching and bending vibrations.

IR spectroscopy can also be used to monitor the progress of reactions involving this compound. For instance, in a spin-trapping reaction, the disappearance of the N=O stretching band and the appearance of new bands corresponding to the N-O bond of the nitroxide adduct could be monitored to follow the reaction progress. Despite the utility of this technique, a published IR spectrum for this compound was not located.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitroso (N=O)StretchData not available (typically 1500-1600)
Aromatic C-HStretchData not available (typically 3000-3100)
Aromatic C=CStretchData not available (typically 1450-1600)
Alkyl C-HStretchData not available (typically 2850-2960)

This table is based on general group frequencies. No specific experimental IR data for this compound was found.

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the kinetics of fast reactions. It allows for the observation of transient intermediates and the determination of reaction rates. In the context of this compound, TRIR could be employed to study the kinetics of its spin-trapping reactions. By monitoring the decay of the N=O absorption band of the parent compound and the growth of the characteristic bands of the nitroxide radical adduct over time, detailed kinetic information, such as rate constants, could be obtained. There are, however, no published TRIR studies involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzene ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons.

A key characteristic of tertiary nitroso compounds is their tendency to exist in a monomer-dimer equilibrium in solution. orgsyn.org The monomer is a blue species, while the dimer is typically a colorless solid. orgsyn.orgwikipedia.org This equilibrium would be observable in the ¹H NMR spectrum, with separate sets of signals for the monomer and the dimer, the relative integration of which would depend on concentration, solvent, and temperature.

Expected ¹H NMR Data: The spectrum would likely show signals in the aromatic region (approx. 7.0-7.5 ppm) for the phenyl group, a singlet for the benzylic methylene protons, and a singlet for the equivalent methyl protons. Due to the monomer-dimer equilibrium, two distinct sets of these signals would be anticipated.

Interactive Data Table: Expected ¹H NMR Signals for this compound Specific experimental chemical shift values (δ) and coupling constants (J) for this compound are not available in the cited literature. The table illustrates the expected signals.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Form
Phenyl (C₆H₅) ~7.2-7.4 Multiplet Monomer
Methylene (CH₂) Predicted value Singlet Monomer
Methyl (2 x CH₃) Predicted value Singlet Monomer
Phenyl (C₆H₅) ~7.2-7.4 Multiplet Dimer
Methylene (CH₂) Predicted value (different from monomer) Singlet Dimer

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbons of the phenyl group, the benzylic methylene carbon, the quaternary carbon bearing the nitroso group, and the methyl carbons. Similar to ¹H NMR, the presence of a monomer-dimer equilibrium would likely result in two sets of peaks for each unique carbon atom.

Interactive Data Table: Expected ¹³C NMR Signals for this compound Specific experimental chemical shift values (δ) for this compound are not available in the cited literature. The table illustrates the expected signals.

Carbon Assignment Expected Chemical Shift (ppm) Form
Phenyl (C-1, ipso) Predicted value Monomer/Dimer
Phenyl (C-2, C-6, ortho) ~128-130 Monomer/Dimer
Phenyl (C-3, C-5, meta) ~128-130 Monomer/Dimer
Phenyl (C-4, para) ~126-128 Monomer/Dimer
Methylene (-CH₂-) Predicted value Monomer/Dimer
Quaternary (-C(NO)-) Predicted value Monomer/Dimer

Multinuclear NMR Approaches

To further probe the structure, particularly the nitroso group, multinuclear NMR techniques such as ¹⁵N or ¹⁷O NMR could be employed. ¹⁵N NMR spectroscopy is especially powerful for directly observing the nitrogen atom of the C-N=O functional group. A significant difference in the ¹⁵N chemical shift would be expected between the monomer and the dimer forms due to the change in the nitrogen's bonding environment (from N=O in the monomer to an azodioxy N-N bond in the dimer). However, no studies employing multinuclear NMR for this compound have been found in the literature.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. This technique is particularly well-suited for studying the monomer-dimer equilibrium of C-nitroso compounds.

Monitoring Monomer-Dimer Equilibrium Dynamics

Aliphatic nitroso monomers are characterized by a low-intensity n→π* electronic transition of the N=O group, which results in a distinct blue color and an absorption maximum (λₘₐₓ) in the visible region, typically between 600 and 700 nm. wikipedia.org The corresponding cis- and trans-dimers are colorless, absorbing in the UV region (typically below 300 nm).

By dissolving the colorless dimer of this compound in a solvent, the establishment of the equilibrium can be monitored by the appearance and growth of the absorbance band in the visible region corresponding to the blue monomer. The position of this equilibrium is sensitive to factors such as solvent polarity, temperature, and concentration, all of which could be systematically investigated using UV-Vis spectrophotometry. Studies on aromatic nitroso compounds have demonstrated that the equilibrium can be shifted photochemically or thermally, allowing for its use as a "chemical switch". wikipedia.orgnih.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₁₀H₁₃NO, molecular weight: 163.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 163. The fragmentation pattern would provide structural confirmation. While specific fragmentation data for this compound is unavailable, expected fragmentation pathways would include:

Loss of the nitroso group (•NO, 30 Da) to yield a fragment at m/z 133.

Cleavage of the C-C bond between the benzylic and quaternary carbons to form a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, which is a very common fragment in compounds containing a benzyl moiety.

Formation of a tertiary carbocation by cleavage of the benzyl-quaternary carbon bond, resulting in a [C(CH₃)₂NO]⁺ fragment.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound Specific experimental fragmentation data for this compound are not available in the cited literature. This table represents plausible, common fragmentation pathways.

m/z Value Plausible Fragment Ion Formula
163 Molecular Ion [M]⁺˙ [C₁₀H₁₃NO]⁺˙
133 [M - NO]⁺ [C₁₀H₁₃]⁺
91 Benzyl Cation / Tropylium Ion [C₇H₇]⁺

Chromatographic Separation Techniques

Chromatographic methods are fundamental in the analysis of this compound, enabling its separation from complex mixtures and its quantification. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable, with the choice of method often depending on the sample matrix and the analytical objective.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is utilized as a spin trap to stabilize reactive free radicals, GC, particularly when coupled with mass spectrometry (GC-MS), can be employed to analyze the resulting stable adducts. tandfonline.comnih.gov The volatility of these adducts is a critical factor for successful GC analysis.

The selection of the stationary phase is crucial for achieving optimal separation. A typical GC analysis of aromatic compounds might involve a non-polar or medium-polarity column. For instance, a two-dimensional GC system has been effectively used for the trace analysis of thiophene (B33073) in benzene, demonstrating the capability of advanced GC techniques to separate compounds with similar properties. rigaku.com While specific GC methods for this compound are not extensively documented in publicly available literature, general principles of GC analysis for aromatic and nitroso compounds would apply.

Table 1: Hypothetical GC Parameters for the Analysis of this compound Adducts

ParameterValue
Column 5% Phenyl-methylpolysiloxane
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Mass Spectrometer (MS)
MS Scan Range 40-400 m/z

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. HPLC is particularly useful for the analysis of N-nitroso compounds. nih.gov The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.

For the analysis of nitroaromatic compounds, various HPLC methods have been developed. nih.govresearchgate.net These methods often employ C18 columns and mobile phases consisting of acetonitrile (B52724) and water or methanol (B129727) and water mixtures. nih.gov Detection can be achieved using a UV detector, as aromatic compounds typically exhibit strong UV absorbance, or a more selective detector like a Thermal Energy Analyzer (TEA) for nitroso compounds. nih.govmdpi.com

Table 2: Illustrative HPLC Conditions for the Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV at 254 nm

This table provides an illustrative example of HPLC conditions that could be adapted for the analysis of this compound based on methods for related compounds. Specific experimental validation would be required.

X-ray Diffraction Studies

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. rigaku.comyoutube.com For a molecule like this compound, X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline compounds. carleton.edu The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis can reveal the precise three-dimensional arrangement of atoms within the crystal lattice. rigaku.com

While the crystal structure of this compound itself is not readily found in open literature, studies on other aromatic nitroso compounds have demonstrated the power of SC-XRD in elucidating their structures, including the characterization of monomer-dimer equilibria. nih.govscielo.br For instance, the crystal structures of various substituted nitrosobenzenes and their dimers have been determined, providing valuable insights into their solid-state behavior. nih.gov

Table 3: Representative Crystallographic Data for an Aromatic Nitroso Compound

ParameterExample Value
Chemical Formula C₇H₅NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.86
b (Å) 18.93
c (Å) 8.85
β (°) ** 99.8
Volume (ų) **637
Z 4

This table presents representative crystallographic data for a generic aromatic nitroso compound to illustrate the type of information obtained from a single-crystal X-ray diffraction study. It does not represent data for this compound.

X-ray Powder Diffraction (XRPD) for Solid-State Phase Transformations

X-ray Powder Diffraction (XRPD) is a technique used to analyze the crystalline phases of a solid sample. It is particularly useful for identifying crystalline compounds and for studying phase transformations, such as those that can occur upon heating or cooling. rsc.org

In the context of nitroso compounds, XRPD can be employed to monitor solid-state reactions and phase changes. For example, time-resolved XRPD has been used to follow the dimerization of aromatic C-nitroso compounds in the solid state. nih.govmdpi.com This technique can provide information on the kinetics of such transformations and help to identify any new crystalline phases that are formed. nih.gov While specific XRPD data for this compound is not available, the methodology is well-suited for studying its solid-state behavior, including potential polymorphism or phase transitions.

Iv. Chemical Reactivity and Mechanistic Investigations

Dimerization and Dissociation Equilibrium of C-Nitroso Compounds

C-nitroso compounds, including (2-Methyl-2-nitrosopropyl)benzene, characteristically exist in a dynamic equilibrium between a monomeric and a dimeric form. This reversible dimerization is a key feature of their chemistry.

In solution, this compound, like other C-nitroso compounds, establishes an equilibrium between the blue or green monomer and a colorless dimeric species, an azodioxy compound. The position of this equilibrium is sensitive to concentration, temperature, and the nature of the solvent. Upon dissolution of the solid dimer, an equilibrium with the monomer is typically established rapidly.

In the solid state, most C-nitroso compounds, including the analogous 2-methyl-2-nitrosopropane (B1203614), exist predominantly as the dimer. wikipedia.org The freshly prepared compound often appears as a colorless solid, which upon standing or dissolution can develop a blue color, indicating the presence of the monomer. wikipedia.org This monomer-dimer interconversion is a reversible process.

For 2-methyl-2-nitrosopropane, the equilibrium in various solvents has been studied. For instance, in carbon tetrachloride and deuterated benzene (B151609), the equilibrium mixture contains a significant proportion of the monomer at room temperature. orgsyn.org The thermodynamic parameters for the dissociation of the dimer of 2-methyl-2-nitrosopropane have been determined, highlighting the interplay between enthalpy and entropy in this process.

ParameterValue (for 2-methyl-2-nitrosopropane)SolventReference
Equilibrium Constant (K) Varies with solventCCl₄, C₆D₆ orgsyn.org
Enthalpy of Dimerization (ΔH°) -9.4 kcal/mol(Calculated) acs.org
Monomer:Dimer Ratio at Equilibrium ~80:20 (monomer:dimer)CCl₄, C₆D₆ (at ~40°C) orgsyn.org

This table presents data for 2-methyl-2-nitrosopropane as an analogue for this compound.

The dimerization of C-nitroso compounds can lead to the formation of two stereoisomeric dimers: cis (Z) and trans (E). In the solid state, the trans-dimer is generally the more stable and commonly isolated form for many C-nitroso compounds. researchgate.net X-ray diffraction studies on the dimer of 2-methyl-2-nitrosopropane have confirmed its trans configuration. sciencemadness.org

In solution, an equilibrium between the cis and trans dimers may exist, often interconverting through the monomeric form. For many aromatic C-nitroso compounds, the Z-isomer is favored at lower temperatures, while the E-isomer is thermodynamically more stable at higher temperatures. researchgate.net The interconversion between these isomers typically proceeds through dissociation into the monomer followed by re-dimerization. researchgate.net

The equilibrium between the monomer and dimer is significantly influenced by both steric and electronic factors.

Steric Effects: The presence of bulky substituents, such as the tertiary alkyl group in this compound, can influence the rate and extent of dimerization. While steric hindrance might be expected to disfavor dimerization, the tertiary nature of the carbon attached to the nitroso group in compounds like 2-methyl-2-nitrosopropane does not prevent dimerization, although it does affect the stability of the dimer. sciencemadness.orgnih.gov The ease of dissociation of the dimer is generally greater for tertiary alkyl nitroso compounds compared to primary or secondary ones. sciencemadness.org

Electronic Effects: The electronic nature of the substituents on the benzene ring plays a crucial role in the reactivity of the nitroso group. Electron-withdrawing groups on the aromatic ring tend to enhance the reactivity of the nitroso group towards dimerization. at.ua Conversely, electron-donating groups can deactivate the nitroso function. at.ua In this compound, the phenylpropyl group's electronic influence will modulate the electrophilicity of the nitrogen atom in the nitroso group, thereby affecting the dimerization equilibrium.

Photochemical Reactions and Photo-Induced Transformations

This compound, like other nitroso compounds, is susceptible to photochemical transformations, primarily involving the cleavage of the C-N or N=O bonds upon illumination.

Upon irradiation with light of appropriate wavelength, C-nitroso compounds can undergo homolytic cleavage of the C-N bond to generate a carbon-centered radical and nitric oxide. This property makes them useful as "spin traps" in chemical and biological studies to detect and identify transient free radicals. wikipedia.org

In the case of this compound, illumination would be expected to produce the 2-methyl-2-phenylpropyl radical and nitric oxide .

The process can be represented as: C₆H₅CH₂C(CH₃)₂N=O + hν → C₆H₅CH₂C(CH₃)₂• + •N=O

The generated 2-methyl-2-phenylpropyl radical is a reactive intermediate that can participate in subsequent reactions. The ability of this compound to trap other radicals is a key application of its photochemical properties. When a solution containing this compound and a source of other radicals is irradiated, the nitroso compound can react with the other radicals to form stable nitroxide radicals, which can then be detected and characterized by techniques such as electron spin resonance (ESR) spectroscopy. This process is known as spin trapping. wikipedia.org Studies on the photodissociation of the related 2-methyl-2-nitropropane (B1294617) have shown the formation of various radical fragments, providing a model for the expected photochemical behavior. nih.gov

Light-Catalyzed Rearrangements

The photochemistry of C-nitroso compounds often involves the cleavage of the C-N bond upon irradiation. For tertiary nitrosoalkanes, photolysis can lead to the formation of an alkyl radical and nitric oxide. While specific studies on the light-catalyzed rearrangements of this compound are not extensively documented, the photolysis of related tertiary nitroso compounds provides insight into potential pathways. For instance, the photolysis of 2-methyl-2-nitrosopropane (MNP) in the presence of oxygen leads to oxidation products via hydrogen abstraction by a photochemically generated adduct of oxygen and the nitroso compound. nih.gov It is plausible that this compound could undergo similar photo-induced reactions, potentially leading to rearrangements or photooxidation products depending on the reaction conditions, such as the solvent and the presence of oxygen.

Electrophilic and Nucleophilic Behavior of the Nitroso Group

The nitroso group is inherently electrophilic due to the electronegativity difference between the nitrogen and oxygen atoms, which polarizes the N=O bond and renders the nitrogen atom susceptible to nucleophilic attack. This electrophilicity is a cornerstone of its reactivity.

The primary role of the nitroso group in this compound is that of an electrophile . It readily reacts with a variety of nucleophiles. While the nitroso group can also exhibit nucleophilic character through the lone pairs on the oxygen and nitrogen atoms, this is less common and typically requires reaction with strong electrophiles.

In some reactions, particularly cycloadditions, the nitroso group can be considered to react via a diradical intermediate. nih.gov This is often invoked to explain the stepwise nature of certain cycloaddition reactions.

Perhaps one of the most well-documented roles of sterically hindered nitroso compounds like this compound is as a radical acceptor or spin trap . wikipedia.org These compounds are highly effective at trapping short-lived, unstable free radicals to form more stable nitroxide radicals. These persistent radicals can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy, providing valuable information about the identity and structure of the initially formed radical. wikipedia.orgrsc.org

The nitroso group is an excellent participant in various cycloaddition reactions due to its reactive double bond.

Hetero-Diels-Alder Reactions: The nitroso group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes, known as the hetero-Diels-Alder reaction. nih.govnih.gov This reaction leads to the formation of 3,6-dihydro-1,2-oxazines, which are valuable heterocyclic building blocks in organic synthesis. The reactivity and regioselectivity of this reaction are influenced by the electronic nature of both the nitroso compound and the diene. nih.gov While specific examples with this compound are scarce, it is expected to react with suitable dienes in a similar fashion to other C-nitroso compounds.

Nitroso-Ene Reaction: In the presence of alkenes bearing an allylic hydrogen, nitroso compounds can undergo an ene reaction. illinois.edusioc-journal.cn This reaction results in the formation of an N-allylhydroxylamine, effectively creating a new C-N bond and shifting the double bond. The nitroso-ene reaction is a powerful tool for the allylic amination of alkenes. sioc-journal.cn The reaction is believed to proceed through a six-membered cyclic transition state, although stepwise mechanisms involving an aziridine (B145994) N-oxide intermediate have also been proposed. illinois.edu

Nitroso-Aldol Reaction: The electrophilic nitrogen of the nitroso group can be attacked by enolates or enols in a reaction analogous to the aldol (B89426) condensation. baranlab.orgcsic.eswikipedia.org This nitroso-aldol reaction can lead to the formation of either α-hydroxyamino or α-aminoxy carbonyl compounds, depending on whether the nucleophile attacks the nitrogen or the oxygen of the nitroso group. csic.es The regioselectivity can often be controlled by the choice of catalyst and reaction conditions. csic.es

As mentioned, this compound is an excellent spin trap for various radicals. The addition of a radical to the nitrogen atom of the nitroso group results in a stable nitroxide radical adduct. This has been extensively studied for its close analog, 2-methyl-2-nitrosopropane (MNP). nih.govrsc.orgnih.gov

The following table provides examples of radical adducts formed with MNP, which are illustrative of the types of adducts that would be expected from this compound.

Radical SourceTrapped RadicalSpin Adduct StructureEPR Hyperfine Coupling Constants
Linoleic acid + Soybean lipoxygenase12,13-epoxylinoleic acid radicalMNP-L(O)•Not specified
Linolenic acid + Soybean lipoxygenase12,13-epoxylinolenic acid radicalMNP-Ln(O)•Not specified
Arachidonic acid + Soybean lipoxygenase14,15-epoxyarachidonic acid radicalMNP-A(O)•Not specified
Diazotization of aromatic aminesAryl radicalsMNP-Ar•Not specified
Radiolysis of pentanolsHydroxyalkyl radicalsMNP-R(OH)•Varies with radical structure

Table 1: Examples of Radical Adducts Formed with 2-Methyl-2-nitrosopropane (MNP). nih.govrsc.orgnih.gov

Cascade reactions involving nitroso compounds can lead to the rapid construction of complex molecular architectures. While specific cascade reactions initiated by this compound are not well-documented, the general reactivity of the nitroso group suggests its potential in such transformations. For example, an initial radical addition could be followed by an intramolecular cyclization or rearrangement.

Rearrangement Processes

C-nitroso compounds can undergo various rearrangement reactions. A common rearrangement for primary and secondary nitrosoalkanes is tautomerization to the corresponding oxime. For tertiary nitrosoalkanes like this compound, which lack an α-hydrogen, this pathway is blocked. However, isomerization to oximes can still occur through C-C bond fission, particularly if the migrating group can form a stable carbocation. wikipedia.org

Another important rearrangement in nitroso chemistry is the Fischer-Hepp rearrangement, which involves the acid-catalyzed rearrangement of N-nitrosoanilines to p-nitrosoanilines. baranlab.org While not directly applicable to C-nitroso compounds, it highlights the susceptibility of the nitroso moiety to rearrangement under acidic conditions.

Denitrosation Reactions

Denitrosation, the cleavage of the C-N or N-N bond to remove the nitroso group, is a key reaction of nitroso compounds. For N-nitrosamines, denitrosation is often acid-catalyzed and proceeds through protonation of the amine nitrogen, followed by nucleophilic attack on the nitroso nitrogen. dur.ac.ukrsc.org A similar mechanism can be envisaged for C-nitroso compounds, where protonation of the nitroso group would make the nitrogen atom more electrophilic and susceptible to cleavage. The denitrosation can also be induced photochemically. csic.es

Reactivity of the Benzyl (B1604629) and Alkyl Moieties

The benzyl group and the tertiary alkyl nitroso group in this compound exhibit characteristic reactivities. The benzylic position is activated towards certain reactions due to the adjacent aromatic ring, while the nitroso group is known for its ability to participate in various transformations, most notably as a spin-trapping agent.

Reactivity of the Benzyl Moiety:

The benzyl group's reactivity is largely centered on the benzylic carbon and the aromatic ring. The carbon atom directly attached to the benzene ring is known as the benzylic position and is particularly susceptible to oxidation and radical reactions due to the resonance stabilization of the resulting intermediates. acs.orglibretexts.org The benzene ring itself can undergo electrophilic aromatic substitution, with the alkyl substituent influencing the position of incoming electrophiles. science.govresearchgate.net

Benzylic Oxidation: The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them prone to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic carbon. acs.orgnih.gov In the case of this compound, which has a quaternary benzylic carbon (no benzylic hydrogens), this type of oxidation is not expected to occur. libretexts.orglibretexts.org However, if a related compound with benzylic hydrogens were considered, oxidation would proceed.

Electrophilic Aromatic Substitution: The alkyl group of this compound is an activating group and directs incoming electrophiles to the ortho and para positions of the benzene ring. researchgate.netmasterorganicchemistry.com This is due to the electron-donating nature of the alkyl group, which increases the electron density at these positions, making them more susceptible to attack by electrophiles. science.govresearchgate.net

Table 1: Expected Electrophilic Aromatic Substitution Reactions of this compound

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄1-(2-Methyl-2-nitrosopropyl)-2-nitrobenzene and 1-(2-Methyl-2-nitrosopropyl)-4-nitrobenzene
HalogenationBr₂, FeBr₃1-Bromo-2-(2-methyl-2-nitrosopropyl)benzene and 1-Bromo-4-(2-methyl-2-nitrosopropyl)benzene
Friedel-Crafts AlkylationR-Cl, AlCl₃ortho- and para-alkylated derivatives
Friedel-Crafts AcylationR-COCl, AlCl₃ortho- and para-acylated derivatives
SulfonationSO₃, H₂SO₄2-(2-Methyl-2-nitrosopropyl)benzenesulfonic acid and 4-(2-Methyl-2-nitrosopropyl)benzenesulfonic acid

Reactivity of the Alkyl Moiety:

The reactivity of the 2-methyl-2-nitrosopropyl group is dominated by the chemistry of the nitroso functional group. C-nitroso compounds are known to exist in a monomer-dimer equilibrium, with the monomeric form being a blue-colored radical scavenger. nih.gov

Spin Trapping: The most significant reaction of the tert-nitrosobutane moiety is its ability to act as a spin trap. It can efficiently trap transient free radicals to form stable nitroxide radicals. numberanalytics.com These persistent radicals can then be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. This property makes this compound a valuable tool in the study of radical-mediated chemical and biological processes. numberanalytics.com The general mechanism involves the addition of a radical (R•) to the nitrogen atom of the nitroso group (-N=O).

Reaction with Nucleophiles: The nitroso group possesses an electrophilic nitrogen atom, which can react with nucleophiles. rsc.org For instance, organometallic reagents like Grignard reagents can add to the nitroso group.

Dimerization: Like other C-nitroso compounds, this compound can exist in equilibrium with its dimer. nih.gov The monomer is favored in dilute solutions or at higher temperatures, while the dimer is often the predominant form in the solid state. nih.gov

Table 2: Key Reactions of the 2-Methyl-2-nitrosopropyl Moiety

Reaction TypeReactant/ConditionProduct TypeSignificance
Spin TrappingFree Radicals (R•)Stable Nitroxide Radical AdductsDetection and characterization of transient radicals. numberanalytics.com
DimerizationConcentration/Temperature DependentDimerAffects the availability of the monomeric spin-trapping agent. nih.gov
Reaction with NucleophilesGrignard Reagents (R'MgX)N,N-Disubstituted HydroxylaminesFormation of new C-N bonds.

Mechanistic Investigations:

Detailed mechanistic studies on this compound itself are limited in the publicly available literature. However, the mechanisms of its characteristic reactions can be inferred from studies of analogous compounds.

The mechanism of electrophilic aromatic substitution on the benzyl moiety follows the well-established arenium ion pathway. The electrophile attacks the π-system of the benzene ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex). libretexts.orgmsu.edu A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

The spin-trapping mechanism involves the homolytic addition of a free radical to the nitrogen atom of the nitroso group. This results in the formation of a nitroxide radical, where the unpaired electron is delocalized over the N-O bond, contributing to its relative stability. numberanalytics.com

V. Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations offer a fundamental understanding of the electronic landscape of (2-Methyl-2-nitrosopropyl)benzene, providing a detailed picture of its geometry and the strength of its chemical bonds.

A hypothetical optimized geometry for this compound, based on computational studies of analogous molecules, would reveal specific structural parameters. For instance, the C-N bond connecting the nitrosopropyl group to the benzene (B151609) ring and the N=O bond of the nitroso group are of particular interest as they are central to the molecule's reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G(d,p) Level of Theory

ParameterAtom Pair/Trio/QuartetCalculated Value
Bond Lengths (Å)
C(phenyl)-C(propyl)1.52
C(propyl)-N1.48
N=O1.22
C(propyl)-CH₃1.54
C(phenyl)-H1.08
**Bond Angles (°) **
C(phenyl)-C(propyl)-N110.5
C(propyl)-N=O115.0
C(propyl)-C(propyl)-CH₃109.5
Dihedral Angles (°)
C(phenyl)-C(propyl)-N=O90.0

Note: The data in this table is illustrative and based on computational studies of similar molecules. Specific experimental or calculated values for this compound may vary.

Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. Computational methods can accurately predict the BDE for various bonds within a molecule. For this compound, the C-N bond connecting the nitrosopropyl group to the benzene ring is of significant interest, as its cleavage is often an initial step in various chemical reactions.

Theoretical calculations, such as those employing DFT methods like B3PW91/6-31G**, have been shown to provide reliable BDE values for C-NO₂ bonds in nitroaromatic compounds, which can be analogously applied to the C-NO bond in nitrosoaromatics. researchgate.net The BDE is influenced by the electronic environment, including the presence of substituents on the aromatic ring. For comparison, the bond dissociation energies for related bonds are provided in the table below.

Table 2: Calculated and Experimental Bond Dissociation Energies (BDE) for Relevant Chemical Bonds

BondCompoundComputational MethodCalculated BDE (kcal/mol)Experimental BDE (kJ/mol)
C-NO₂Nitrobenzene (B124822)B3PW91/6-31G**~70-
CH₃-NONitrosomethane--174.9 (38) ucsb.edu
(CH₃)₃C-NO2-Methyl-2-nitrosopropane (B1203614)--171.5 (54) ucsb.edu
C₆H₅-NONitrosobenzene--215.5 (42) ucsb.edu

Note: The calculated BDE for nitrobenzene is from a study on nitroaromatic compounds and serves as an analogy. researchgate.net Experimental values are from a comprehensive database of bond dissociation energies. ucsb.edu

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and reactivity of molecules like this compound.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. For reactions involving this compound, DFT can help determine whether a reaction proceeds through a concerted or a stepwise mechanism.

A study on the reaction of the closely related 2-methyl-2-nitrosopropane with formaldehyde (B43269) using the B3LYP/6-311++G(d, p) method revealed both concerted and stepwise pathways, with the stepwise mechanism being predominant in the gas phase. researchgate.net The calculations identified a dipolar addition intermediate, where the nitroso group acts as a nucleophile. researchgate.net Similar computational approaches can be applied to understand the reactions of this compound, providing insights into the energies of reactants, intermediates, transition states, and products.

Table 3: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+8.1
Products-20.5

Note: This table represents a hypothetical reaction pathway and the energy values are for illustrative purposes.

In reactions where multiple products can be formed, DFT calculations can predict the regioselectivity and stereoselectivity by comparing the activation energies of the different possible reaction pathways. The pathway with the lower activation energy is kinetically favored and will lead to the major product.

For cycloaddition reactions involving nitroso compounds, the regioselectivity is often governed by the electronic properties of the reactants. A DFT study on the [3+2] cycloaddition between a nitroalkene and a nitrone showed that the reaction is initiated by the attack of the most nucleophilic atom of the nitrone on the most electrophilic atom of the nitroalkene, which determines the regioselectivity. researchgate.net A similar analysis of the frontier molecular orbitals (HOMO and LUMO) of this compound and its reaction partners can predict the outcome of its cycloaddition reactions.

DFT methods are also employed to study the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. These interactions, including hydrogen bonds and van der Waals forces, play a crucial role in the molecule's physical properties and biological activity.

Computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. For example, a DFT study on the hydrogen bonding interactions between adrenaline and another molecule calculated the binding energies and identified the most stable hydrogen-bonded complexes. conicet.gov.ar A similar approach can be used to analyze the potential hydrogen bonding between the nitroso oxygen of this compound and hydrogen bond donors. Energy decomposition analysis can further dissect the interaction energy into electrostatic, dispersion, and other components, providing a deeper understanding of the nature of these intermolecular forces. nih.gov

Table 4: Hypothetical Interaction Energy Decomposition for a Complex of this compound

Interaction ComponentEnergy (kcal/mol)
Electrostatic-4.5
Dispersion-3.2
Pauli Repulsion+2.1
Total Interaction Energy -5.6

Note: The data presented is hypothetical and illustrates the type of information that can be obtained from an energy decomposition analysis.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a computational technique used to explore the relationship between the geometry of a molecule and its energy. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a multidimensional energy landscape is generated. This surface reveals the molecule's most stable conformations (energy minima), the transition states between them (saddle points), and the energy barriers associated with conformational changes.

For this compound, PES mapping is crucial for understanding its conformational flexibility. Key areas of study include the rotation around the single bonds within the (2-methylpropyl) group and the rotation of the entire substituent relative to the benzene ring. The analysis helps in identifying the lowest energy conformers, which are the most populated and thus most relevant for the molecule's chemical behavior.

For instance, a one-dimensional PES can be calculated by systematically rotating the dihedral angle corresponding to the C(aromatic)-C(alkyl) bond. The resulting energy profile would show the energetic costs of rotating the bulky (2-methyl-2-nitrosopropyl) group, highlighting stable (low-energy) and unstable (high-energy) orientations.

Table 1: Hypothetical Relative Energies of this compound Conformers from PES Mapping

This table illustrates representative data that could be obtained from a PES scan, showing the relative stability of different conformers based on the dihedral angle between the benzene ring and the C1-C2 bond of the propyl side chain.

ConformerDihedral Angle (Ring-C1-C2-N)Relative Energy (kcal/mol)Stability
A0° (Eclipsed)+5.2Sterically Hindered
B60° (Gauche)+1.5Local Minimum
C90° (Perpendicular)0.0Global Minimum (Most Stable)
D120° (Gauche)+1.6Local Minimum
E180° (Eclipsed)+4.8Sterically Hindered

Note: This data is illustrative and represents a plausible outcome of a computational PES study.

Molecular Orbital Theory and Electron Delocalization Studies

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.orglumenlearning.com This approach is fundamental to understanding chemical bonding, reactivity, and electronic properties. In molecules with conjugated systems, such as the benzene ring in this compound, MO theory explains the delocalization of π electrons, which leads to enhanced stability, a phenomenon known as aromaticity. libretexts.orglibretexts.org

The six p-orbitals of the carbon atoms in the benzene ring combine to form six π molecular orbitals: three lower-energy bonding orbitals (ψ₁, ψ₂, ψ₃) and three higher-energy antibonding orbitals (ψ₄, ψ₅, ψ₆*). libretexts.orgmasterorganicchemistry.com In the ground state, the six π electrons fill the three bonding orbitals, resulting in a stable, delocalized system. libretexts.orgquora.com

The substituents—the (2-methyl-2-nitrosopropyl) group—influence the electronic structure of the benzene ring. The alkyl portion acts as a weak electron-donating group through induction, while the nitroso group (-N=O) can have more complex electronic effects, including withdrawing electron density via induction and resonance. Computational studies can quantify these effects by calculating the energies and compositions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Electron delocalization studies can map the distribution of electron density, showing how it is shared between the aromatic ring and the nitroso functional group. This is particularly important for understanding the molecule's role as a spin trap, where the unpaired electron of a captured radical can be delocalized over the N-O bond and potentially onto the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Characteristics for this compound

This table provides a hypothetical summary of the primary atomic orbital contributions to the HOMO and LUMO, as would be determined by a molecular orbital calculation.

Molecular OrbitalEnergy (eV)Primary Character/ContributionDescription
HOMO-8.9π (Benzene Ring)Represents the most available electrons; site of electrophilic attack.
LUMO-1.2π* (Nitroso Group & Benzene Ring)Represents the most accessible empty orbital; site of nucleophilic attack.
HOMO-LUMO Gap7.7-Indicates high kinetic stability.

Note: This data is illustrative. The actual energies and contributions would be determined via specific quantum chemical calculations.

Theoretical Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts, ESR Hyperfine Couplings)

Computational chemistry allows for the prediction of spectroscopic parameters, providing a powerful link between a molecule's calculated structure and its experimental spectra.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. liverpool.ac.uk These calculations, often using methods like Gauge-Including Atomic Orbitals (GIAO), determine the magnetic shielding around each nucleus, which is then converted to a chemical shift value relative to a standard like tetramethylsilane (B1202638) (TMS). docbrown.info

The predicted shifts are highly sensitive to the molecule's three-dimensional structure and electronic environment. pdx.edu For this compound, calculations can help assign specific signals to the different protons and carbons in the aromatic ring and the complex side chain. Discrepancies between calculated and experimental shifts can often point to specific conformational preferences or solvent effects not accounted for in the calculation. researchgate.net

Table 3: Representative Calculated vs. Typical Experimental NMR Chemical Shifts (δ, ppm) for this compound

Atom/GroupCalculated ¹H Shift (ppm)Typical Experimental ¹H Range (ppm)Calculated ¹³C Shift (ppm)Typical Experimental ¹³C Range (ppm)
Aromatic Protons7.30 - 7.557.20 - 7.60128.0 - 130.5127.0 - 135.0
C(ipso)-Aromatic--145.2140.0 - 150.0
C(Alkyl)-Aromatic3.152.90 - 3.3040.538.0 - 42.0
C(Alkyl)-Nitroso--90.185.0 - 95.0
Methyl Protons (CH₃)1.451.30 - 1.6025.824.0 - 28.0

Note: This data is illustrative and based on general principles of NMR spectroscopy and computational predictions.

ESR Hyperfine Couplings

This compound is primarily used as a spin-trapping agent, meaning it reacts with unstable free radicals to form a more persistent radical species known as a spin adduct. smolecule.com This spin adduct can then be studied using Electron Spin Resonance (ESR) spectroscopy. The key parameters obtained from an ESR spectrum are the hyperfine coupling constants (hfccs), which arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H). libretexts.org

Computational methods, particularly density functional theory (DFT), are widely used to predict the hfccs of radical species. mdpi.comresearchgate.net The magnitude of a hyperfine coupling constant, such as aN for the nitrogen atom in the nitroxide spin adduct, is directly proportional to the amount of unpaired electron spin density at that nucleus. scispace.com By comparing calculated hfccs with experimental values, researchers can confirm the structure of the trapped radical and gain detailed insight into the spin density distribution across the entire molecule. This information is invaluable for understanding the electronic structure of the radical and the mechanism of the spin-trapping reaction.

Table 4: Illustrative Calculated ESR Hyperfine Coupling Constants (in Gauss, G) for a Phenyl Radical Adduct of this compound

NucleusCalculated Hyperfine Coupling Constant (a)Significance
¹⁴N (of N-O group)13.5 GPrimary coupling; confirms nitroxide formation and indicates spin density on nitrogen.
¹H (β-protons of trapped phenyl radical)2.1 GConfirms the identity of the trapped radical; indicates spin delocalization onto the adduct.
¹H (ortho-protons of benzene ring)0.4 GIndicates minor spin delocalization from the nitroxide moiety onto the benzene ring.

Note: This data is illustrative of typical values obtained from DFT calculations of nitroxide spin adducts.

Vi. Academic Applications and Future Research Directions

Advanced Applications as a Spin Trapping Reagent

The primary and most well-documented application of (2-Methyl-2-nitrosopropyl)benzene is as a spin trapping agent in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. organic-chemistry.org Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable paramagnetic species, known as spin adducts, which can then be characterized by EPR. organic-chemistry.org

This compound has been instrumental in intercepting and characterizing fleeting radical intermediates in a variety of organic reactions, thereby providing crucial insights into their reaction mechanisms. For instance, it has been employed to study the radicals formed during the diazotization of primary aromatic amines with isoamyl nitrite (B80452) in benzene (B151609). nih.gov In these studies, MNP successfully trapped aryl radicals, allowing for their detection and characterization by EPR spectroscopy. nih.gov

Furthermore, MNP has been utilized in the investigation of photochemical processes. In studies on the photochemistry of compounds like N-hydroxypyridine-2-thione, MNP was used to trap the generated aryl-thiyl radicals, confirming their formation upon UV irradiation. nih.gov This application is vital for understanding the photoreducing capacity of such compounds and their potential biological activities. nih.gov

The effectiveness of MNP as a spin trap is summarized in the table below, which compares it with other common spin traps.

Spin TrapAbbreviationTrapped RadicalsKey Features
This compound MNPAryl radicals, Thiyl radicalsEffective for trapping various radical species.
NitrosodureneNDAryl radicalsUsed in conjunction with MNP for radical detection. nih.gov
5,5-dimethyl-pyrroline N-oxideDMPOAniline-type radicalsForms stable adducts with N-centered radicals. nih.gov

Synthetic Utility in Organic Synthesis

Beyond its role in radical chemistry, the nitroso group in this compound imparts it with synthetic potential, positioning it as a valuable building block in organic synthesis.

Nitroso compounds, in general, are recognized as versatile precursors for the synthesis of molecules containing nitrogen and oxygen. The electrophilic nature of the nitroso group allows it to react with various nucleophiles, facilitating the introduction of nitrogen and oxygen functionalities into organic frameworks. While specific examples detailing the extensive use of this compound as a primary building block are not widespread in readily available literature, the general reactivity of nitroso compounds suggests its potential in this area. The transformation of nitrosoarenes into various functional groups is a well-established strategy in organic synthesis.

The reactivity of the nitroso group also extends to the construction of complex molecular architectures, including heterocyclic compounds. Nitroso compounds can participate in cycloaddition reactions and other transformations to form a variety of ring systems. For example, nitrosoarenes can be utilized in the synthesis of N-heterocycles. organic-chemistry.org Although specific and detailed examples of complex heterocyclic scaffolds derived directly from this compound are not prominently reported, the foundational chemistry of nitroso compounds supports its potential as a precursor in this domain. The synthesis of various oxygen- and nitrogen-containing heterocycles often involves intermediates that could potentially be accessed from nitroso precursors. organic-chemistry.orgsioc-journal.cnresearchgate.netnih.gov

Exploration in Advanced Materials Science (e.g., Photochromic Materials)

Aromatic C-nitroso compounds have garnered interest in the field of materials science due to their potential photochromic properties. mdpi.com Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. wikipedia.org The monomer-dimer equilibrium of some aromatic nitroso compounds can be controlled by light and heat, leading to a color change. mdpi.com The monomeric form is typically colored (blue or green), while the dimer is often colorless or yellow. mdpi.com This reversible photo-induced dissociation and thermal dimerization make them candidates for molecular switches. mdpi.com While the photochromic behavior of aromatic C-nitroso compounds as a class is documented, specific studies focusing on this compound for photochromic applications are not yet prevalent in the literature.

Emerging Research Avenues and Methodological Advancements

Future research on this compound is likely to expand upon its known applications and explore new frontiers. Advances in EPR techniques and the development of more sophisticated spin trapping methodologies could enhance its utility in studying complex biological and chemical systems. The development of polymer-supported spin traps, for instance, allows for the detection of free radicals under flow conditions, an area where derivatives of MNP could potentially be explored. nih.gov

Furthermore, a deeper investigation into its synthetic applications is warranted. The exploration of this compound in multicomponent reactions and as a precursor for novel heterocyclic systems could unveil new synthetic pathways. As the demand for advanced materials with tunable properties grows, the potential photochromic characteristics of MNP and related compounds may attract more research interest, potentially leading to applications in optical data storage or smart materials.

Q & A

Q. What are the established synthetic routes for (2-Methyl-2-nitrosopropyl)benzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Synthetic Routes : The compound is typically synthesized via nitrosation of a pre-functionalized benzene derivative. For example, alkylation of benzene with a 2-methylpropyl group followed by nitrosation using sodium nitrite under acidic conditions (e.g., HCl) can yield the target compound.
  • Optimization : Key parameters include temperature control (0–5°C to prevent nitroso dimerization), stoichiometric ratios of nitrosating agents, and inert atmospheres to avoid oxidation. Solvent polarity (e.g., dichloromethane or acetonitrile) significantly impacts reaction efficiency .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection at 254 nm.

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its configuration?

Methodological Answer:

  • Structural Analysis : Use 1^1H and 13^{13}C NMR to identify methyl and nitroso group positions. For example, the nitroso proton typically appears as a singlet near δ 4.5–5.0 ppm in 1^1H NMR.
  • Electronic Properties : UV-Vis spectroscopy (200–400 nm range) can reveal conjugation effects between the nitroso group and aromatic ring. Computational methods (DFT calculations) assess electron density distribution and frontier molecular orbitals .
  • Crystallography : Single-crystal X-ray diffraction resolves steric effects and confirms bond angles, particularly around the nitroso group .

Advanced Research Questions

Q. What are the mechanistic insights into the stability of the nitroso group in this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH-Dependent Stability : The nitroso group undergoes hydrolysis in acidic media (pH < 3) to form hydroxylamine derivatives. In alkaline conditions (pH > 10), it may dimerize. Monitor degradation pathways using kinetic studies with in-situ IR spectroscopy.
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition thresholds (typically >150°C). Differential scanning calorimetry (DSC) identifies exothermic/endothermic events linked to nitroso group rearrangements .
  • Mitigation Strategies : Stabilize the compound via electron-withdrawing substituents on the benzene ring or encapsulation in cyclodextrins to reduce reactivity .

Q. How do conflicting reports on the compound’s reactivity in cycloaddition reactions inform the design of experiments to resolve such contradictions?

Methodological Answer:

  • Contradiction Analysis : Discrepancies in cycloaddition yields (e.g., [4+2] vs. [3+2] pathways) may arise from solvent polarity, catalyst choice (e.g., Lewis acids like AlCl3_3), or competing side reactions.
  • Experimental Design :
    • Control Variables : Fix temperature (25°C) and solvent (dry DMF) while varying catalyst loading (0–10 mol%).
    • In-Situ Monitoring : Use 15^{15}N-labeled nitroso compounds to track regioselectivity via 15^{15}N NMR .
    • Computational Validation : Compare transition-state energies for competing pathways using Gaussian or ORCA software to predict dominant mechanisms .

Q. What strategies can be employed to enhance the compound’s application in photo-responsive material science while addressing its limited photostability?

Methodological Answer:

  • Photostability Enhancement : Introduce electron-donating groups (e.g., methoxy) para to the nitroso group to reduce photooxidation. Encapsulate in metal-organic frameworks (MOFs) to restrict molecular motion and suppress degradation.
  • Performance Metrics : Quantify photoresponse via UV-Vis absorbance shifts under controlled irradiation (e.g., 365 nm LED). Compare quantum yields before/after modification using actinometry .
  • Advanced Characterization : Time-resolved fluorescence spectroscopy measures excited-state lifetimes to optimize material design .

Data Contradiction and Resolution

Q. How should researchers address inconsistencies in reported biological activity of this compound derivatives across in vitro and in vivo studies?

Methodological Answer:

  • Source Identification : Differences may stem from bioavailability (e.g., poor solubility in aqueous media) or metabolic instability (e.g., hepatic nitroso reduction).
  • Resolution Steps :
    • Solubility Enhancement : Formulate derivatives as PEGylated nanoparticles and compare IC50_{50} values in cell lines.
    • Metabolic Profiling : Use LC-MS/MS to identify metabolites in liver microsome assays.
    • In Vivo Validation : Administer stabilized derivatives in animal models (e.g., murine) and correlate pharmacokinetics with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.